molecular formula C26H26BrN3O8 B049036 Duocarmycin B1 CAS No. 124325-93-5

Duocarmycin B1

Cat. No.: B049036
CAS No.: 124325-93-5
M. Wt: 588.4 g/mol
InChI Key: SUWUAMDOMCWKCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of duocarmycin B1 involves several steps, including the construction of the cyclopropapyrroloindole core, which is crucial for its DNA-alkylating activity The final steps involve the functionalization of the molecule to achieve the desired biological activity .

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise control over reaction conditions. The process involves large-scale fermentation of Streptomyces bacteria, followed by extraction and purification of the compound. Advances in synthetic biology and fermentation technology have improved yields and scalability .

Chemical Reactions Analysis

Types of Reactions: Duocarmycin B1 primarily undergoes alkylation reactions, where it binds to the minor groove of DNA and alkylates the nucleobase adenine . This reaction is highly specific and occurs under physiological conditions.

Common Reagents and Conditions: The alkylation reaction of this compound does not require additional reagents, as the compound itself is reactive enough to bind and modify DNA. The reaction typically occurs at physiological pH and temperature .

Major Products Formed: The major product of the alkylation reaction is the DNA-duocarmycin B1 adduct, which leads to the disruption of DNA architecture and cell death .

Properties

CAS No.

124325-93-5

Molecular Formula

C26H26BrN3O8

Molecular Weight

588.4 g/mol

IUPAC Name

methyl 8-bromo-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate

InChI

InChI=1S/C26H26BrN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3

InChI Key

SUWUAMDOMCWKCL-UHFFFAOYSA-N

Isomeric SMILES

C[C@@]1(C(=O)C2=C3C[C@@H](CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC

SMILES

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC

Canonical SMILES

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC

Synonyms

duocarmycin B1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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